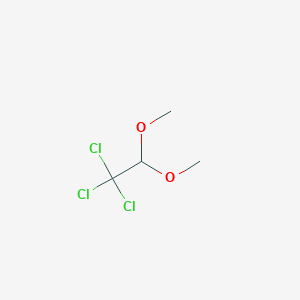

1,1,1-Trichloro-2,2-dimethoxyethane

Description

These analogs share a core ethane backbone substituted with aromatic rings and halogens, making them relevant for comparative analysis.

Properties

CAS No. |

18272-02-1 |

|---|---|

Molecular Formula |

C4H7Cl3O2 |

Molecular Weight |

193.45 g/mol |

IUPAC Name |

1,1,1-trichloro-2,2-dimethoxyethane |

InChI |

InChI=1S/C4H7Cl3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 |

InChI Key |

PDUDJCMHIBRVGF-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(Cl)(Cl)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trichloro-2,2-dimethoxyethane can be synthesized through the reaction of trichloroacetaldehyde with methanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1,1,1-trichloro-2,2-dimethoxyethane involves large-scale reactors where trichloroacetaldehyde and methanol are continuously fed into the system. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product. The crude product is then purified through distillation and other separation techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-2,2-dimethoxyethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products

Oxidation: Carboxylic acids and aldehydes.

Reduction: Less chlorinated derivatives.

Substitution: Various substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trichloro-2,2-dimethoxyethane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations and drug development.

Industry: It is utilized in the production of pesticides, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-trichloro-2,2-dimethoxyethane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxychlor ([1,1,1-Trichloro-2,2-bis(4-methoxyphenyl)ethane])

- Structural Differences: Methoxychlor replaces the ethane-linked methoxy groups in 1,1,1-Trichloro-2,2-dimethoxyethane with two para-methoxyphenyl rings. This aromatic substitution enhances its estrogenic activity compared to non-aromatic analogs .

- Metabolism and Estrogenic Activity: Methoxychlor acts as a proestrogen, requiring hepatic metabolism (via cytochrome P450) to form bioactive hydroxylated metabolites like mono-OH-methoxychlor and bis-OH-methoxychlor (HPTE). These metabolites bind to estrogen receptors (ERs) with moderate affinity, inducing uterine weight gain and ornithine decarboxylase activity in rats . Relative Binding Affinity (RBA): Bis-OH-MDDE (a methoxychlor contaminant) > Bis-OH-methoxychlor > Mono-OH-MDDE > Mono-OH-methoxychlor .

- Environmental Impact :

Methoxychlor degrades faster than DDT but still exhibits moderate persistence. Its metabolites retain estrogenic activity, posing risks to aquatic ecosystems .

DDT ([1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane])

- Structural Differences : DDT substitutes methoxy groups with para-chlorophenyl rings, increasing lipophilicity and environmental persistence .

- Toxicity and Mechanism :

DDT is a sodium channel agonist in insects, causing neurotoxicity via prolonged channel opening . In mammals, it disrupts endocrine function by mimicking estrogen and inhibiting androgen synthesis . - Environmental Persistence :

DDT’s half-life in soil exceeds 15 years, leading to biomagnification in food chains .

DFDT ([1,1,1-Trichloro-2,2-bis(4-fluorophenyl)ethane])

- Structural Differences : Fluorine atoms replace chlorine on the phenyl rings, reducing resistance in mosquitoes compared to DDT .

- Insecticidal Activity: DFDT demonstrates rapid knockdown effects in Aedes aegypti, with lower environmental persistence than DDT due to faster degradation .

MDDE ([1,1-Dichloro-2,2-bis(4-methoxyphenyl)ethene])

- Role as a Contaminant :

MDDE is a methoxychlor contaminant with intrinsic estrogenic activity. Its bis-hydroxylated metabolite (bis-OH-MDDE ) exhibits higher ER-binding affinity than methoxychlor’s metabolites .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituents | Estrogenic Activity | Environmental Half-Life | Key Metabolites |

|---|---|---|---|---|

| 1,1,1-Trichloro-2,2-dimethoxyethane | -OCH₃ on ethane | Not studied | Unknown | N/A |

| Methoxychlor | -OCH₃ on phenyl rings | Proestrogen (activated) | ~30–120 days | Bis-OH-methoxychlor (HPTE) |

| DDT | -Cl on phenyl rings | Weak estrogen | >15 years | DDE, DDA |

| DFDT | -F on phenyl rings | Not reported | <5 years | Fluorinated analogs of DDE |

Table 2: Relative Binding Affinity (RBA) to Estrogen Receptors

| Compound/Metabolite | RBA (Compared to Estradiol) |

|---|---|

| Bis-OH-MDDE | 0.85 |

| Bis-OH-methoxychlor (HPTE) | 0.30 |

| Mono-OH-MDDE | 0.15 |

| Mono-OH-methoxychlor | 0.08 |

| DDT | 0.001 |

Key Research Findings

- Metabolic Activation : Methoxychlor and its contaminants (e.g., MDDE) require hydroxylation for estrogenic activity, unlike DDT, which directly interacts with sodium channels and ERs .

- Species-Specific Toxicity : Hamsters metabolize DDT to 2,2-bis(p-chlorophenyl)acetic acid similarly to mice, but with lower efficiency in forming tumorigenic metabolites like dichloroethene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.